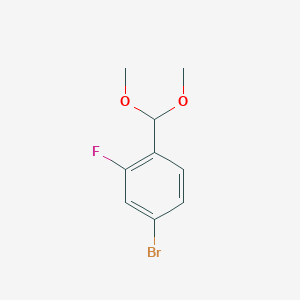

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-1-(dimethoxymethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBJMTAUCIBGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=C(C=C1)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593672 | |

| Record name | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439814-87-6 | |

| Record name | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439814-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-bromo-1-(dimethoxymethyl)-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, a valuable halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. The primary focus of this document is the acid-catalyzed acetalization of 4-bromo-2-fluorobenzaldehyde. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yielding and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a robust and well-validated methodology for the preparation of this key building block.

Introduction: The Strategic Importance of Acetal Protection

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Aldehydes, with their inherent electrophilicity, are particularly susceptible to unwanted side reactions in the presence of nucleophiles or strong bases. Masking the aldehyde functionality as an acetal is a widely employed and robust strategy to circumvent these issues.[1] The resulting acetal is stable under a broad range of reaction conditions, particularly neutral to strongly basic media, allowing for chemical modifications at other sites of the molecule.[1]

This compound, also known as 4-bromo-2-fluorobenzaldehyde dimethyl acetal, is the protected form of 4-bromo-2-fluorobenzaldehyde.[2] This protection strategy is crucial as it allows for selective reactions leveraging the reactivity of the aryl bromide, such as in various cross-coupling reactions, without interference from the aldehyde group. The aldehyde can be readily regenerated under mild acidic conditions when needed.[1]

Synthetic Pathway: Acid-Catalyzed Acetalization

The most direct and efficient route to this compound is the acid-catalyzed reaction of 4-bromo-2-fluorobenzaldehyde with methanol.[2]

The Underlying Mechanism

The formation of a dimethyl acetal is a reversible, acid-catalyzed nucleophilic addition of two equivalents of methanol to the aldehyde.[1][3][4] The reaction proceeds through a hemiacetal intermediate. The acid catalyst plays a crucial role in activating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3][4]

The mechanism can be summarized in the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H+) protonates the carbonyl oxygen of 4-bromo-2-fluorobenzaldehyde, increasing the electrophilicity of the carbonyl carbon.[3][4][5]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.[3][4]

-

Deprotonation: A base (such as another molecule of methanol) removes a proton to yield a neutral hemiacetal intermediate.[3][4]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[3][5]

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.[1][3]

-

Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.[3][4]

-

Final Deprotonation: Removal of a proton from the resulting intermediate regenerates the acid catalyst and yields the final dimethyl acetal product.[3][4]

To drive the equilibrium towards the acetal, it is essential to remove the water that is formed as a byproduct. In the presented protocol, the use of a 2M solution of hydrochloric acid in methanol provides both the acid catalyst and a large excess of the nucleophile (methanol), which helps to shift the equilibrium towards the product.[2] An alternative approach is to use a dehydrating agent, such as trimethyl orthoformate, which reacts with water to form methyl formate and methanol, effectively removing it from the reaction mixture.[6]

DOT Diagram: Mechanism of Acetal Formation

Caption: A simplified representation of the acid-catalyzed mechanism for dimethyl acetal formation.

Experimental Protocol

This protocol is adapted from a reported high-yield synthesis and has been elaborated with insights into practical execution and safety.[2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |

| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 5.0 g (24.6 mmol) | ≥96% |

| 2M Methanolic HCl | HCl in CH₃OH | - | 100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous solution |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | ACS Grade |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | Aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol) in a 2M solution of hydrochloric acid in methanol (100 mL).

-

Reaction: Stir the solution at ambient temperature (20-25 °C) for 2 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][8][9]

-

TLC System: A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

-

Procedure: Spot the starting material, the reaction mixture, and a co-spot of both on a silica gel TLC plate. The product, being less polar than the starting aldehyde, will have a higher Rf value. The reaction is considered complete when the starting material spot has disappeared from the reaction mixture lane.[8][9][10]

-

-

Work-up:

-

Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Transfer the resulting aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, then filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure to afford this compound as a liquid. The reported yield for this procedure is approximately 6.1 g (99%).[2]

DOT Diagram: Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques. The reported ¹H NMR data is as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 - 7.39 (m, 1H), 7.33 - 7.27 (m, 1H), 7.27 - 7.20 (m, 1H), 5.54 (s, 1H), 3.36 (s, 6H).[2]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Bromo-2-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13] Avoid breathing dust and ensure thorough washing after handling.[11]

-

Methanol: A flammable liquid that is toxic if swallowed, in contact with skin, or if inhaled.[14][15][16][17][18] It can cause damage to organs, particularly the optic nerve and central nervous system.[14][15] Keep away from heat, sparks, and open flames.[14][15][16][17]

-

Hydrochloric Acid: A corrosive material that causes severe skin burns and eye damage.[19][20][21][22] It may also cause respiratory irritation.[19][20][22] Do not breathe vapors and avoid contact with skin and eyes.[19][20][21][22]

Conclusion

The acid-catalyzed acetalization of 4-bromo-2-fluorobenzaldehyde with methanolic HCl is a highly efficient, high-yielding, and straightforward method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can reliably produce this important synthetic intermediate. The robustness of this protection strategy opens up a wide array of possibilities for subsequent chemical transformations, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How To [chem.rochester.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]

- 13. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. gcascc.com [gcascc.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. airgas.com [airgas.com]

- 19. fishersci.com [fishersci.com]

- 20. Hydrochloric Acid Solution 0.1 M - 2.4 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 21. health.state.mn.us [health.state.mn.us]

- 22. seastarchemicals.com [seastarchemicals.com]

An In-depth Technical Guide to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene: A Key Intermediate for Specialty Chemicals and Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, fluorinated aromatic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, a versatile intermediate that serves as a stable, protected precursor to the highly reactive 4-bromo-2-fluorobenzaldehyde.

This document will delve into the core physical and chemical properties of this compound, provide detailed experimental protocols for its synthesis, and explore its reactivity and potential applications. As a senior application scientist, the aim is to present not just a collection of data, but a cohesive guide that explains the rationale behind its use and manipulation in a laboratory setting, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physical and chemical properties of this compound is paramount for its effective use in synthesis, including purification and reaction setup. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrFO₂ | [1] |

| Molecular Weight | 249.08 g/mol | [1] |

| CAS Number | 439814-87-6 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 232.9 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.442 g/cm³ (Predicted) | [3] |

| Flash Point | 117.9 °C (Predicted) | [3] |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. | Inferred from related compounds |

Synthesis and Spectral Characterization: A Practical Guide

The most common and efficient route to this compound is through the protection of 4-bromo-2-fluorobenzaldehyde as its dimethyl acetal. This transformation is crucial as it masks the reactive aldehyde functionality, allowing for selective transformations at the aryl bromide position.

Experimental Protocol: Synthesis of this compound.[1]

This protocol details the acid-catalyzed acetalization of 4-bromo-2-fluorobenzaldehyde.

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

2 M Methanolic Hydrochloric Acid Solution

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromo-2-fluorobenzaldehyde (e.g., 5 g, 24.6 mmol) in a 2 M solution of hydrochloric acid in methanol (100 mL) in a round-bottom flask.

-

Stir the resulting solution at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess hydrochloric acid.

-

The resulting residue is this compound. The reported yield for this reaction is high, typically around 99%.[1]

Caption: Synthesis of this compound.

Spectral Data

A thorough characterization of the synthesized compound is essential for confirming its identity and purity.

¹H NMR (400 MHz, CDCl₃): [1]

-

δ 7.52-7.39 (m, 1H)

-

δ 7.33-7.27 (m, 1H)

-

δ 7.27-7.20 (m, 1H)

-

δ 5.54 (s, 1H)

-

δ 3.36 (s, 6H)

Expected ¹³C NMR, IR, and Mass Spectra:

-

¹³C NMR: The spectrum is expected to show signals for the aromatic carbons, with the carbon attached to the bromine appearing at a characteristic upfield shift due to the "heavy atom effect".[4] The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Signals for the acetal carbon (CH) and the two methoxy carbons (OCH₃) will also be present.

-

IR Spectroscopy: The infrared spectrum would likely display characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the ether linkages of the acetal, and C-Br and C-F stretching vibrations at lower frequencies.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of methoxy groups.

Chemical Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the presence of three key functional groups: the aryl bromide, the fluoro substituent, and the protected aldehyde.

Reactivity of the Aryl Bromide

The carbon-bromine bond is the most reactive site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various organoboron reagents to introduce new aryl or vinyl substituents. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5][6][7]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.[8][9][10][11] This reaction is of high importance in medicinal chemistry as the aniline moiety is a key pharmacophore in many drug molecules.

Deprotection of the Dimethyl Acetal

The dimethoxymethyl group serves as a stable protecting group for the aldehyde functionality. It is resistant to many reaction conditions, including those used in cross-coupling reactions. When desired, the aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

Materials:

-

This compound

-

Acetone

-

Dilute aqueous hydrochloric acid

-

Stirring apparatus

Procedure:

-

Dissolve this compound in acetone.

-

Add dilute aqueous hydrochloric acid to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product can be isolated by extraction and purified by standard methods such as crystallization or chromatography.

Applications in Drug Discovery and Development

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prevalent in the searched literature, its role as a precursor to 4-bromo-2-fluorobenzaldehyde highlights its importance. 4-Bromo-2-fluorobenzaldehyde is a key intermediate in the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.[12] The acetal protection strategy allows for more complex synthetic routes where the aldehyde needs to be introduced at a later stage.

The presence of both a bromine and a fluorine atom on the benzene ring provides medicinal chemists with multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromo group can be functionalized via cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the final compound.

Conclusion: A Strategically Important Synthetic Tool

This compound is a strategically important intermediate in organic synthesis. Its value lies in its role as a stable, protected form of the versatile building block, 4-bromo-2-fluorobenzaldehyde. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and applications. The ability to perform selective reactions at the aryl bromide position while the aldehyde is masked, followed by straightforward deprotection, makes this compound a valuable tool for researchers in drug discovery, materials science, and fine chemical synthesis. As the demand for complex, highly functionalized molecules continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

- 1. 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. nbinno.com [nbinno.com]

"4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene molecular structure"

An In-depth Technical Guide to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic synthesis. The document details its physicochemical properties, spectroscopic signature, and a validated protocol for its synthesis via acid-catalyzed acetalization. Furthermore, it explores the compound's synthetic utility, focusing on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No. 439814-87-6) is a substituted aromatic compound of significant interest in synthetic chemistry. Its molecular architecture is distinguished by three key functional groups strategically positioned on a benzene ring:

-

An Aryl Bromide: The bromine atom at the C4 position serves as a highly effective leaving group, making it an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1]

-

A Protected Aldehyde: The dimethoxymethyl group at the C1 position is a dimethyl acetal, a stable protecting group for a benzaldehyde functionality. This masking strategy is crucial as it renders the otherwise reactive aldehyde inert to nucleophilic or basic conditions often employed in cross-coupling reactions.[2] The aldehyde can be readily deprotected under acidic conditions when its reactivity is desired in a subsequent synthetic step.

-

A Fluorine Substituent: The fluorine atom at the C2 position influences the molecule's electronic properties, lipophilicity, and metabolic stability. In the context of drug discovery, the incorporation of fluorine is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

This unique combination of functionalities makes this compound a valuable intermediate for constructing complex molecular frameworks, particularly in the synthesis of pharmaceuticals and advanced materials.[3]

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a synthetic intermediate. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 439814-87-6 | [4][5] |

| Molecular Formula | C₉H₁₀BrFO₂ | [4] |

| Molecular Weight | 249.08 g/mol | [4] |

| Exact Mass | 247.98482 u | [4] |

| Boiling Point | 232.9 °C at 760 mmHg | [4] |

| Density | 1.442 g/cm³ | [4] |

| Appearance | Colorless to pale yellow liquid | [3] (inferred) |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural confirmation.[6]

-

δ 7.52-7.20 (m, 3H): These signals in the aromatic region correspond to the three protons on the benzene ring. The multiplicity arises from complex coupling between the protons and the adjacent fluorine atom.

-

δ 5.54 (s, 1H): This singlet corresponds to the acetal proton (-CH(OCH₃)₂). Its downfield shift is characteristic of a proton attached to a carbon bonded to two electronegative oxygen atoms.

-

δ 3.36 (s, 6H): This strong singlet represents the six equivalent protons of the two methoxy (-OCH₃) groups.

-

2.2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution. For this compound, the spectrum is expected to show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the [M]+ and [M+2]+ ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The monoisotopic mass is 247.98482 u.[4]

Synthesis and Purification

The most direct and common method for preparing this compound is the acid-catalyzed acetalization of its corresponding aldehyde, 4-Bromo-2-fluorobenzaldehyde.[6]

Causality of Experimental Design

The choice of reagents and conditions is dictated by the chemical principles of acetal formation. The aldehyde carbonyl is electrophilic, but not sufficiently so to react readily with a weak nucleophile like methanol. An acid catalyst (HCl) is introduced to protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and initiating the reaction. Methanol serves as both the nucleophile and the solvent, ensuring a high concentration to drive the reaction forward. The reaction is an equilibrium; removal of the water byproduct or using a large excess of alcohol shifts the equilibrium toward the acetal product.[2] In this specific protocol, using a methanolic HCl solution provides both the alcohol and the catalyst in a convenient form.[6]

Detailed Experimental Protocol: Synthesis

-

Materials:

-

4-Bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol)

-

2 M Methanolic Hydrochloric Acid Solution (100 mL)[6]

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

-

Procedure:

-

To a 250 mL round-bottom flask, add 4-Bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol).[6]

-

Add 100 mL of a 2 M solution of hydrochloric acid in methanol.[6]

-

Stir the resulting solution at ambient temperature for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction solution to a larger flask suitable for a rotary evaporator.

-

Concentrate the solution under reduced pressure to remove the methanol and excess HCl.

-

The resulting residue is the crude product, this compound. The reaction typically proceeds in high yield (e.g., 99%).[6]

-

Further purification, if necessary, can be achieved via vacuum distillation or column chromatography on silica gel.

-

-

Characterization: Confirm the identity of the product by comparing its ¹H NMR spectrum to the reference data.[6]

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a substrate in cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis.

References

- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 4. echemi.com [echemi.com]

- 5. This compound | 439814-87-6 [sigmaaldrich.com]

- 6. 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

The Dimethoxymethyl (DMM) Group: A Comprehensive Technical Guide for Alcohol Protection in Complex Synthesis

Abstract

In the landscape of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. This technical guide provides an in-depth exploration of the dimethoxymethyl (DMM) group as a robust and versatile protecting group for hydroxyl functionalities. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of DMM protection, offering a detailed examination of its chemical properties, mechanisms of installation and cleavage, and its strategic application in complex molecular syntheses. Through a synthesis of established principles and field-proven insights, this guide aims to equip the modern chemist with the necessary knowledge to effectively utilize the DMM group in their synthetic endeavors.

Introduction: The Strategic Imperative of Hydroxyl Protection

The hydroxyl group is one of the most ubiquitous and reactive functional groups in organic chemistry. Its ability to act as a nucleophile, a proton donor, and a directing group makes it a key player in a vast array of chemical transformations. However, this inherent reactivity can also be a significant liability in the context of multi-step synthesis, where a specific reaction at a different site of a molecule is desired.[1][2] Unprotected hydroxyl groups can interfere with a wide range of common reagents, including organometallics, hydrides, and strong bases, leading to side reactions, reduced yields, and complex purification challenges.[3]

To circumvent these issues, chemists employ a strategy known as "protection," wherein the reactive hydroxyl group is temporarily converted into a less reactive derivative.[4] This "protecting group" must be stable to the conditions of the desired transformation and then be readily and selectively removed under mild conditions to regenerate the original hydroxyl group. The dimethoxymethyl (DMM) group, an acetal-type protecting group, offers a valuable combination of stability and controlled lability, making it a powerful tool in the synthetic chemist's arsenal.

The Dimethoxymethyl (DMM) Group: A Profile

The dimethoxymethyl group transforms a hydroxyl group (R-OH) into a dimethoxymethyl ether (R-O-CH(OCH₃)₂). Structurally, it is an acyclic acetal. Its utility stems from its stability under a broad range of non-acidic conditions while being susceptible to cleavage under controlled acidic conditions.[5]

Key Features of the DMM Protecting Group:

-

Stability: The DMM group is stable to a wide variety of reagents and reaction conditions, including strong bases, nucleophiles, organometallic reagents, and many reducing and oxidizing agents.[5]

-

Acid Lability: The acetal linkage is readily cleaved under acidic conditions, allowing for straightforward deprotection. The lability can be tuned by the choice of acid and reaction conditions.[5][6][7][8]

-

Orthogonality: The DMM group can be selectively removed in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., silyl ethers cleaved by fluoride, benzyl ethers cleaved by hydrogenolysis), enabling complex, multi-step synthetic strategies.[9][10]

The Chemistry of DMM Protection and Deprotection

The successful application of the DMM group hinges on a thorough understanding of the mechanisms governing its installation and removal.

Protection of Alcohols as DMM Ethers

The formation of a DMM ether from an alcohol is an acid-catalyzed process. A common and efficient method involves the reaction of the alcohol with dimethoxymethane in the presence of a solid acid catalyst.[11]

Mechanism of DMM Protection:

The reaction proceeds via an acid-catalyzed substitution. The acid catalyst protonates one of the methoxy groups of dimethoxymethane, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by the nucleophilic hydroxyl group of the substrate alcohol. Deprotonation of the resulting intermediate yields the DMM-protected alcohol.

Experimental Protocol: DMM Protection of a Primary Alcohol

This protocol is adapted from a general procedure for the methoxymethylation of alcohols using a solid acid catalyst.[11]

-

Materials:

-

Substrate alcohol (1.0 equiv)

-

Dimethoxymethane (10.0 equiv)

-

Mo(VI)/ZrO₂ catalyst (or another suitable solid acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane, if necessary)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Nitrogen or argon atmosphere

-

-

Procedure:

-

To a round-bottom flask charged with the substrate alcohol and dimethoxymethane, add the Mo(VI)/ZrO₂ catalyst.

-

The reaction can often be performed solvent-free. If the substrate has poor solubility, a minimal amount of an anhydrous solvent can be added.

-

Stir the mixture at a moderate temperature (e.g., 40 °C) under an inert atmosphere.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the catalyst and wash it with a suitable organic solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude DMM-protected alcohol.

-

Purify the product by flash column chromatography if necessary.

-

Deprotection of DMM Ethers

The cleavage of the DMM group is typically achieved under acidic conditions through hydrolysis. The choice of acid and reaction conditions allows for a degree of control over the deprotection, which is crucial for selective deprotection in the presence of other acid-labile groups.

Mechanism of DMM Deprotection:

The deprotection mechanism is essentially the reverse of the protection reaction. The acetal oxygen is protonated, leading to the elimination of one of the methoxy groups as methanol and the formation of an oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation regenerates the alcohol and releases formaldehyde dimethyl acetal, which can further hydrolyze.

Experimental Protocol: Acid-Catalyzed Deprotection of a DMM Ether

This is a general protocol for the acidic hydrolysis of acetals.[5]

-

Materials:

-

DMM-protected alcohol (1.0 equiv)

-

Aqueous acetic acid (e.g., 80% AcOH in water) or another suitable acidic solution (e.g., dilute HCl in THF/water)

-

Tetrahydrofuran (THF) or another suitable co-solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the DMM-protected alcohol in a mixture of THF and aqueous acetic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude alcohol.

-

Purify the product by flash column chromatography if necessary.

-

Stability and Orthogonality of the DMM Group

The strategic advantage of any protecting group lies in its predictable stability profile. The DMM group, as an acetal, exhibits a clear dichotomy in its reactivity.

Table 1: Stability of the DMM Group under Common Reaction Conditions

| Reagent/Condition Category | Specific Reagents | Stability of DMM Group | Notes |

| Strong Bases | NaOH, KOH, NaH, n-BuLi, Grignard reagents | Stable | The acetal linkage is inert to nucleophilic attack by strong bases. |

| Nucleophiles | Amines, cyanides, azides | Stable | The DMM group is not susceptible to displacement by common nucleophiles. |

| Reducing Agents | LiAlH₄, NaBH₄, H₂/Pd-C | Stable | Stable to common hydride reducing agents and catalytic hydrogenation. |

| Oxidizing Agents | PCC, PDC, Swern oxidation, DMP | Stable | The DMM group is robust towards many common oxidizing agents used for the conversion of alcohols to carbonyls. |

| Acidic Conditions | Aqueous acids (e.g., HCl, H₂SO₄, AcOH), Lewis acids | Labile | The acetal linkage is readily cleaved under acidic conditions. The rate of cleavage depends on the acid strength and temperature.[5][6][7][8] |

This stability profile allows for the use of the DMM group in orthogonal protection schemes. For instance, a DMM-protected alcohol can be carried through a sequence of reactions involving basic conditions for the removal of an ester protecting group, followed by fluoride-mediated deprotection of a silyl ether, before the final acidic removal of the DMM group.

Comparative Analysis with Other Alcohol Protecting Groups

The choice of a protecting group is a critical decision in synthetic planning. The DMM group offers a unique set of properties that make it advantageous in certain contexts.

Table 2: Comparison of DMM with Other Common Alcohol Protecting Groups

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Dimethoxymethyl (DMM) | R-O-CH(OCH₃)₂ | Acid catalysis (e.g., solid acid catalyst), dimethoxymethane | Mild to strong acid (e.g., AcOH, HCl)[5][6][7][8] | Stable to base, nucleophiles, and many redox reagents. | Labile to acid. |

| Methoxymethyl (MOM) | R-O-CH₂OCH₃ | Base, MOM-Cl or acid catalysis, dimethoxymethane[11][12] | Stronger acid than DMM (e.g., HCl, TFA)[3] | Similar stability to DMM. | Often requires stronger acidic conditions for cleavage compared to DMM. |

| Benzyl (Bn) | R-O-CH₂Ph | Base (e.g., NaH), BnBr | H₂/Pd-C, dissolving metal reduction | Stable to a wide range of conditions, including acid and base. | Not compatible with reactions involving catalytic hydrogenation. |

| p-Methoxybenzyl (PMB) | R-O-CH₂-C₆H₄-OCH₃ | Base, PMB-Cl | Oxidative cleavage (DDQ, CAN), stronger acid than DMM | Can be removed oxidatively, providing orthogonality to acid- and base-labile groups. | More acid-labile than Bn, but generally more stable than DMM. |

| Silyl Ethers (e.g., TBS) | R-O-Si(CH₃)₂(t-Bu) | Base (e.g., imidazole), TBS-Cl | Fluoride source (e.g., TBAF), acid | Orthogonal to many other protecting groups. Tunable stability. | Can be labile to acid. |

The DMM group occupies a valuable niche, offering a balance of stability and mild, acid-mediated deprotection. Its greater lability compared to the MOM group can be advantageous in sensitive substrates where harsh acidic conditions must be avoided.

Conclusion: The DMM Group as a Strategic Asset

The dimethoxymethyl (DMM) protecting group is a reliable and versatile tool for the temporary masking of hydroxyl functionalities in complex organic synthesis. Its robust stability towards a wide array of non-acidic reagents, coupled with its predictable and tunable lability under acidic conditions, makes it a valuable component of orthogonal protection strategies. By understanding the underlying mechanisms of its installation and cleavage, and by leveraging its distinct stability profile in comparison to other common protecting groups, researchers and drug development professionals can strategically employ the DMM group to streamline synthetic routes, enhance yields, and ultimately accelerate the discovery and development of new chemical entities.

References

- 1. Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Stability Profile of 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene Under Acidic and Basic Conditions

An In-Depth Technical Guide

Executive Summary

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene is a critical synthetic intermediate, valued for its role as a stable, protected form of 4-bromo-2-fluorobenzaldehyde.[1] This guide provides a comprehensive analysis of its chemical stability under both acidic and basic conditions. The core of its reactivity lies in the dimethoxymethyl group, an acetal that dictates its utility and handling. Under acidic conditions, the acetal is readily hydrolyzed to the parent aldehyde. Conversely, it exhibits high stability in basic media, where the reactivity shifts to the aromatic core, though typically only under forcing conditions. Understanding this pH-dependent stability is paramount for its effective use in multi-step synthetic pathways, ensuring reaction integrity and maximizing yields.

Introduction: The Role and Structure of a Key Building Block

In modern organic synthesis, particularly in pharmaceutical and agrochemical development, the use of protecting groups is a fundamental strategy. This compound serves this exact purpose. It is the dimethyl acetal of 4-bromo-2-fluorobenzaldehyde, a versatile building block used in the synthesis of a range of molecules, from antimicrobials to histamine H3 antagonists.

The primary function of the dimethoxymethyl group is to "mask" the reactive aldehyde functionality. This allows chemists to perform reactions on other parts of the molecule—such as nucleophilic additions or cross-coupling reactions involving the aryl bromide—that would otherwise be compromised by the presence of a free aldehyde.[2][3] The acetal is designed to be robust under neutral and basic conditions but easily removed with acid to regenerate the aldehyde when needed.[4][5]

Key Molecular Features:

-

Acetal Group (-CH(OCH₃)₂): The primary determinant of pH-dependent stability. It is acid-labile.

-

Aryl Bromide (C-Br): A functional handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Generally stable but can react under specific catalytic conditions.[3]

-

Aryl Fluoride (C-F): A highly stable bond that influences the electronic properties of the ring. It is generally unreactive under standard basic conditions but can be a site for nucleophilic aromatic substitution (SNAr) under harsh conditions.

| Compound Property | Value |

| CAS Number | 439814-87-6 |

| Molecular Formula | C₉H₁₀BrFO₂ |

| Molecular Weight | 249.08 g/mol |

| Boiling Point | ~232.9°C at 760 mmHg[6] |

| Appearance | Typically a liquid or low-melting solid |

Stability Under Acidic Conditions: The Inherent Lability of the Acetal

The defining characteristic of acetals is their sensitivity to aqueous acid.[7] This is not a flaw but a designed feature that allows for controlled deprotection. The stability of this compound plummets in the presence of even catalytic amounts of acid and water.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of the acetal back to the aldehyde is a classic, multi-step process driven by protonation.[5] The reaction is reversible, and to drive it to completion (deprotection), an excess of water is typically used.[5]

The mechanism proceeds as follows:

-

Protonation: One of the methoxy oxygen atoms is protonated by an acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol).

-

Elimination: The lone pair on the adjacent oxygen atom assists in eliminating the protonated methanol molecule, forming a resonance-stabilized oxonium ion.

-

Nucleophilic Attack: A water molecule attacks the highly electrophilic carbon of the oxonium ion.

-

Deprotonation: The newly added oxygen is deprotonated to form a hemiacetal intermediate.

-

Repeat: The second methoxy group is then protonated, eliminated as methanol, and replaced by a carbonyl group to yield the final aldehyde product, 4-bromo-2-fluorobenzaldehyde.

Caption: Acid-catalyzed hydrolysis of the acetal to the aldehyde.

Experimental Protocol: Monitoring Acidic Degradation via HPLC

This protocol provides a framework for quantifying the rate of hydrolysis.

Objective: To determine the degradation rate of this compound in a mild acidic solution at room temperature.

Materials:

-

This compound (stock solution: 1 mg/mL in Acetonitrile)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH) for neutralization

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a C18 column

Methodology:

-

Reaction Setup: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to the mark with a 1:1 mixture of Acetonitrile and 0.1 M HCl. This initiates the hydrolysis.

-

Time Points: Start a timer immediately. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a 1:1 Acetonitrile/0.1 M NaOH solution to neutralize the acid and halt the degradation.

-

HPLC Analysis: Analyze the quenched samples by HPLC. Monitor the disappearance of the starting material peak and the appearance of the 4-bromo-2-fluorobenzaldehyde peak.

Caption: Workflow for kinetic analysis of acid-catalyzed hydrolysis.

Expected Data Summary

The hydrolysis is typically rapid. The results would likely show a significant decrease in the concentration of the starting material within the first hour under these conditions.

| Time (minutes) | This compound(% Remaining, Hypothetical) | 4-Bromo-2-fluorobenzaldehyde(% Formed, Hypothetical) |

| 0 | 100% | 0% |

| 15 | 65% | 35% |

| 30 | 42% | 58% |

| 60 | 18% | 82% |

| 120 | <5% | >95% |

Stability Under Basic Conditions: A Highly Robust Protecting Group

In stark contrast to its acid lability, the dimethoxymethyl group is exceptionally stable under basic and nucleophilic conditions.[4] This robustness is the primary reason for its utility as a protecting group for aldehydes.

The Inert Acetal Moiety

Bases (e.g., NaOH, K₂CO₃, amines) do not have a viable reaction pathway to cleave the C-O bonds of the acetal. There is no acidic proton to remove, and the ether-like oxygens are not susceptible to nucleophilic attack without prior activation (like protonation). Therefore, the acetal group will remain intact during reactions such as:

-

Saponification of esters.

-

Amide bond formation.

-

Grignard reactions or organolithium additions.

-

Palladium-catalyzed cross-coupling reactions.

The Aromatic Core: C-F and C-Br Bonds

While the acetal is stable, the aromatic C-F and C-Br bonds are the potential sites of reactivity under basic conditions, specifically through Nucleophilic Aromatic Substitution (SNAr). However, this typically requires harsh conditions: a strong nucleophile, high temperatures, and often a polar aprotic solvent.

-

General Stability: Under mild basic conditions (e.g., aqueous NaOH at room temperature, Et₃N, K₂CO₃), both the C-F and C-Br bonds are stable.[8]

-

Forcing Conditions: At elevated temperatures, strong bases like NaOH or alkoxides can act as nucleophiles. The fluorine atom is more susceptible to displacement than bromine in an SNAr reaction due to its greater ability to stabilize the negative charge in the Meisenheimer complex intermediate. The position of the fluorine (ortho to the electron-withdrawing acetal group) further activates it for such a reaction, although significant thermal energy is still required.

Experimental Protocol: Basic Stability Assessment

This protocol is designed to confirm the stability of the compound under standard basic conditions.

Objective: To demonstrate the stability of this compound in a mild basic solution.

Methodology:

-

Reaction Setup: Prepare a test solution by mixing 1 mL of the 1 mg/mL stock solution with 9 mL of a 1:1 mixture of Acetonitrile and 0.1 M NaOH.

-

Time Points: Incubate the solution at room temperature. Withdraw aliquots at extended time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

-

HPLC Analysis: Analyze the samples by HPLC and monitor the peak area of the starting material.

Expected Data Summary

Under these conditions, negligible degradation is expected, confirming the compound's stability in basic media.

| Time (hours) | This compound(% Remaining, Hypothetical) |

| 0 | 100% |

| 1 | 99.8% |

| 4 | 99.7% |

| 8 | 99.5% |

| 24 | 99.2% |

Summary and Practical Recommendations

The stability of this compound is dictated almost entirely by pH.

Caption: Comparative stability under acidic versus basic conditions.

Recommendations for Synthetic Chemists:

-

Use as a Protecting Group: Employ this compound when you need to perform chemistry that is incompatible with a free aldehyde, such as reactions involving strong bases, nucleophiles, or hydrides.[4]

-

Deprotection Conditions: To regenerate the aldehyde, use mild aqueous acid (e.g., dilute HCl, acetic acid, or an acid resin like Amberlyst-15) in a suitable co-solvent like THF or acetone.[9] The reaction is often complete in under an hour at room temperature.

-

Avoid Acidic Contamination: When the acetal must remain intact, ensure all reagents, solvents, and glassware are free from acidic impurities. Even trace amounts of acid can cause slow hydrolysis over time.

-

Basic Reaction Compatibility: The compound is fully compatible with most basic reaction conditions used in standard organic synthesis. Concerns about SNAr on the aromatic ring are only relevant under forcing conditions (e.g., >100°C with strong base), which are not typical for most transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 3. Rhodium(NHC)-Catalyzed Amination of Aryl Bromides [organic-chemistry.org]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. molbase.com [molbase.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene is a synthetically valuable aromatic building block that offers a unique combination of reactive sites, making it a powerful tool in medicinal chemistry and materials science. Its structure incorporates a bromine atom, a fluorine atom, and a latent aldehyde functionality protected as a dimethoxy acetal. This strategic arrangement allows for a wide range of selective transformations, enabling the construction of complex molecular architectures.

The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are fundamental in the synthesis of biaryls, arylamines, and arylalkynes, which are common motifs in pharmaceuticals and functional materials. The fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules. The dimethoxymethyl group acts as a stable protecting group for the formyl group, which can be readily unmasked under acidic conditions to reveal the reactive aldehyde for further derivatization.

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

| Property | Value |

| CAS Number | 439814-87-6[1] |

| Molecular Formula | C₉H₁₀BrFO₂[1] |

| Molecular Weight | 249.08 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 232.9°C at 760 mmHg |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.52-7.39 (m, 1H), 7.33-7.27 (m, 1H), 7.27-7.20 (m, 1H), 5.54 (s, 1H), 3.36 (s, 6H).[1]

Synthesis of this compound

The most direct and high-yielding synthesis of the title compound involves the acid-catalyzed acetalization of commercially available 4-bromo-2-fluorobenzaldehyde.

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

-

To a solution of 4-bromo-2-fluorobenzaldehyde (5 g, 24.6 mmol) in a 2 M solution of hydrochloric acid in methanol (100 mL), stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting residue is dried under vacuum to afford this compound as a colorless to light yellow liquid (6.1 g, 99% yield).

Key Chemical Transformations and Applications

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations at its key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Figure 2: General workflow for Suzuki-Miyaura coupling.

Representative Experimental Protocol (Adapted for this compound):

-

In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamines.

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol (Adapted for this compound):

-

To a dry Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous solvent such as toluene or 1,4-dioxane (5 mL).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes.

Representative Experimental Protocol (Adapted for this compound):

-

In a Schlenk flask, dissolve this compound (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL).

-

Add the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

-

Degas the mixture by bubbling with an inert gas for 15 minutes.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Deprotection to 4-Bromo-2-fluorobenzaldehyde

The dimethoxy acetal can be easily hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then be used in a variety of subsequent reactions such as Wittig reactions, reductive aminations, and aldol condensations.

Figure 4: Acid-catalyzed deprotection to the aldehyde.

Representative Experimental Protocol for Acetal Deprotection:

-

Dissolve this compound (1.0 mmol) in a mixture of acetone or THF (10 mL) and 1M aqueous HCl (2 mL).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude 4-bromo-2-fluorobenzaldehyde can be used directly or purified by column chromatography or recrystallization.

Lithium-Halogen Exchange and Grignard Reagent Formation

The C-Br bond can undergo lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures to generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position. Alternatively, reaction with magnesium metal can form the corresponding Grignard reagent.

Representative Experimental Protocol for Lithium-Halogen Exchange:

-

Dissolve this compound (1.0 mmol) in an anhydrous ether solvent such as THF or diethyl ether (10 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 mmol) dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and continue to stir at -78 °C for 1 hour before allowing the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic phase, concentrate, and purify as needed.

Application in the Synthesis of Bioactive Molecules

While a specific, named drug synthesized directly from this compound is not prominently featured in publicly available literature, its structural motifs are prevalent in numerous bioactive compounds. For instance, the 4-bromo-2-fluorobenzyl core is a key component in the synthesis of various enzyme inhibitors and receptor modulators. The ability to perform selective cross-coupling reactions followed by deprotection and further modification of the aldehyde makes this a highly valuable intermediate in the discovery and development of new therapeutic agents.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its trifunctional nature allows for a range of selective and high-yielding transformations, providing access to complex molecular architectures. This guide has provided a detailed overview of its synthesis, characterization, and key reactions, including representative protocols that can be adapted for specific research needs. A thorough understanding of the reactivity of this compound will undoubtedly facilitate the development of novel pharmaceuticals and advanced materials.

References

The Strategic Integration of Substituted Bromofluorobenzenes in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Halogen Advantage in Drug Design

In the intricate dance of drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical tools available to medicinal chemists, the incorporation of halogens has emerged as a particularly powerful strategy. The unique physicochemical properties of fluorine and bromine, when judiciously placed within a drug candidate's structure, can profoundly influence its pharmacokinetic and pharmacodynamic profile. This guide delves into the burgeoning field of substituted bromofluorobenzenes, exploring their synthesis, multifaceted applications, and the underlying principles that make them attractive moieties in the quest for novel therapeutics.

Fluorine, the most electronegative element, is prized for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity through the formation of favorable intermolecular interactions.[1][2][3] Its small size allows it to act as a bioisostere for hydrogen, yet its electronic influence is substantial.[2] Bromine, while larger and less electronegative, offers its own set of advantages. It can participate in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding and selectivity.[4][5] Furthermore, the carbon-bromine bond can serve as a synthetic handle for further molecular elaboration through cross-coupling reactions.[6] The combination of these two halogens on a benzene ring creates a versatile building block with a unique electronic and steric profile, offering a nuanced approach to fine-tuning drug-like properties.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential held by substituted bromofluorobenzenes. We will explore their synthesis, delve into their impact on crucial drug attributes, and provide practical protocols for their evaluation, thereby empowering the reader to leverage this powerful chemical motif in their own drug discovery endeavors.

The Bromofluorobenzene Moiety: A Toolkit for Physicochemical Modulation

The strategic incorporation of a substituted bromofluorobenzene ring into a drug candidate can be a transformative step in lead optimization. The interplay of the C-F and C-Br bonds, along with their positions on the aromatic ring, provides a sophisticated toolkit for fine-tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with its biological target.

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[7] The introduction of a C-F bond, one of the strongest single bonds in organic chemistry, at a metabolically labile position can effectively block oxidative metabolism at that site.[8] This "metabolic shielding" can significantly increase a drug's half-life and oral bioavailability. The bromine atom, while not as effective at blocking metabolism as fluorine, can also influence metabolic pathways by altering the electronic nature of the aromatic ring and sterically hindering enzymatic access.

Modulating Lipophilicity and Permeability

A drug's ability to traverse cellular membranes is intrinsically linked to its lipophilicity, a property often quantified by its partition coefficient (LogP). The introduction of fluorine can have a context-dependent effect on lipophilicity.[9] While a single fluorine atom may only modestly increase LogP, its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, thereby altering a molecule's overall ionization state and, consequently, its permeability. Bromine, being larger and more polarizable, generally increases lipophilicity, which can be advantageous for crossing the blood-brain barrier or enhancing membrane permeability.[5] The careful selection of the substitution pattern on the bromofluorobenzene ring allows for precise control over this critical parameter.

Fine-Tuning Target Binding and Selectivity

The electronic and steric properties of the bromofluorobenzene moiety can be leveraged to optimize a drug's interaction with its biological target. The strong dipole of the C-F bond can lead to favorable dipole-dipole or hydrogen bonding interactions within a protein's binding pocket.[10] Bromine's ability to form halogen bonds, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic partner on the protein, can provide an additional and highly directional binding interaction, enhancing both potency and selectivity.[4][5]

The following table summarizes the key physicochemical properties of fluorine and bromine and their potential impact on drug design:

| Property | Fluorine | Bromine | Impact on Medicinal Chemistry |

| Van der Waals Radius (Å) | 1.47 | 1.85 | Influences steric fit in binding pockets. |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 | Modulates electronic properties of the molecule, affecting pKa and metabolic stability. |

| C-X Bond Energy (kcal/mol) | ~115 (C-F) | ~72 (C-Br) | High C-F bond energy confers metabolic stability. The C-Br bond is a useful synthetic handle. |

| Key Interactions | Hydrogen bonds, dipole-dipole | Halogen bonds, hydrophobic interactions | Provides diverse mechanisms for enhancing target binding affinity and selectivity. |

| Effect on Lipophilicity | Context-dependent, often a slight increase | Generally increases | Allows for modulation of membrane permeability and bioavailability. |

Case Study: The Role of the Fluorophenyl Moiety in Kinase Inhibitors

While a direct FDA-approved drug featuring a prominent bromofluorobenzene scaffold for this specific guide's focus proved elusive in broad searches, the principles of halogenation are well-exemplified in numerous approved drugs. For instance, the tyrosine kinase inhibitor Repotrectinib , approved for the treatment of ROS1-positive non-small cell lung cancer, incorporates a fluorophenyl group.[11][12][13] Although not a bromofluorobenzene, the rationale for the inclusion of the fluorine atom aligns with the principles discussed. The fluorine atom in Repotrectinib's structure contributes to its binding affinity and metabolic stability, key features for an effective kinase inhibitor.[11]

Let's consider a hypothetical scenario to illustrate the potential of a bromofluorophenyl group in this context. Imagine a kinase inhibitor with a phenyl ring that is a known site of metabolic oxidation. Replacing this with a 4-bromo-2-fluorophenyl group could offer a dual advantage. The fluorine at the 2-position could block metabolic attack, while the bromine at the 4-position could be used to probe for additional binding interactions through halogen bonding or serve as a point for further synthetic diversification to improve selectivity or other properties.

Experimental Protocols: Synthesis and Evaluation

To translate the theoretical advantages of substituted bromofluorobenzenes into tangible drug candidates, robust synthetic and analytical methodologies are essential. This section provides detailed, step-by-step protocols for the synthesis of a representative bromofluorophenyl-containing scaffold and a key in vitro assay for evaluating its metabolic stability.

Synthesis of a Substituted Bromofluorophenyl-Pyrazolopyrimidine

This protocol outlines a potential synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a common core in kinase inhibitors, functionalized with a 4-bromo-2-fluorophenyl group. This multi-step synthesis is illustrative of the chemical transformations required to incorporate this moiety into a complex heterocyclic system.

Step 1: Synthesis of 1-(4-bromo-2-fluorophenyl)ethan-1-one

-

To a stirred solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes).

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add N,N-dimethylacetamide (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(4-bromo-2-fluorophenyl)ethan-1-one.

Step 2: Synthesis of (Z)-1-(4-bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

-

To a solution of 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq), add a catalytic amount of pyrrolidine.

-

Heat the reaction mixture at 100 °C for 4 hours.

-

Cool the reaction to room temperature and remove the excess DMF-DMA under reduced pressure.

-

The resulting crude product, (Z)-1-(4-bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, is typically used in the next step without further purification.

Step 3: Synthesis of 5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

-

Dissolve the crude product from Step 2 in ethanol.

-

Add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid.

-

Reflux the reaction mixture for 6 hours.

-

Cool to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield 5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-amine.

Step 4: Synthesis of 7-(4-bromo-2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine

-

To a solution of 5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-amine (1.0 eq) in 2-methoxyethanol, add malononitrile (1.2 eq).

-

Heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the final product, 7-(4-bromo-2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a common in vitro ADME assay to assess the metabolic stability of a test compound.[1][2][14] A low rate of degradation in this assay is often indicative of good metabolic stability in vivo.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Positive control compound (e.g., a rapidly metabolized drug like verapamil)

-

Acetonitrile with an internal standard (for quenching and sample analysis)

-

96-well plates

-

Incubator shaker set to 37 °C

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of the test compound and positive control by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.

-

In a 96-well plate, add the appropriate volume of phosphate buffer to each well.

-

Add the HLM to the wells to a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (to which buffer is added instead).

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

-

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to quantify the remaining parent compound at each time point.

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate constant of degradation (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) can then be calculated, providing a measure of the metabolic stability.

Structure-Activity Relationships (SAR) and Future Perspectives

The systematic exploration of structure-activity relationships is a cornerstone of medicinal chemistry.[11][12] For bromofluorobenzene-containing compounds, SAR studies can reveal critical insights into how the position and nature of substituents on the aromatic ring influence biological activity.

For example, in a series of kinase inhibitors, moving the bromine atom from the para to the meta position could disrupt a key halogen bond, leading to a loss of potency. Conversely, adding an electron-donating group to the bromofluorobenzene ring might enhance activity by modulating the electronic properties of the scaffold.